1-Butyl-3-methyl-1H-imidazol-2(3H)-one

Description

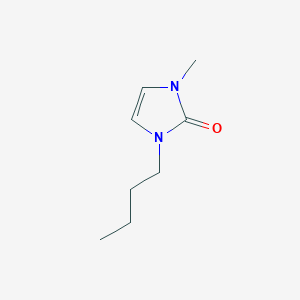

1-Butyl-3-methyl-1H-imidazol-2(3H)-one is a substituted imidazolone derivative characterized by a five-membered imidazole ring fused with a ketone group at the 2-position. The compound features a butyl chain at the N1 position and a methyl group at the N3 position (Figure 1). Its molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol.

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-butyl-3-methylimidazol-2-one |

InChI |

InChI=1S/C8H14N2O/c1-3-4-5-10-7-6-9(2)8(10)11/h6-7H,3-5H2,1-2H3 |

InChI Key |

SMFRLCUSTAVIAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CN(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Imidazolium Salts

One common synthetic route involves the nucleophilic substitution reaction starting from N-methylimidazolium salts and alkyl halides such as 1-chlorobutane. This method is well-documented for related ionic liquids like 1-butyl-3-methylimidazolium chloride, which shares structural similarity with the target compound. The reaction proceeds via alkylation of the imidazole nitrogen, followed by ring closure to form the imidazol-2-one structure.

- Key steps:

- Alkylation of 1-methylimidazole with 1-chlorobutane under nucleophilic substitution conditions.

- Confirmation of product by FTIR, ^1H-NMR, and ^13C-NMR spectroscopy.

- Purification by standard organic solvent extraction and crystallization.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 1-methylimidazole + 1-chlorobutane | Reflux, solvent (e.g., acetonitrile) | Formation of 1-butyl-3-methylimidazolium salt |

| 2 | Base treatment (if needed) | Room temperature or reflux | Cyclization to imidazol-2-one ring |

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A more recent and efficient method involves the organocatalyzed intramolecular hydroamidation of propargylic ureas to form imidazol-2-ones, including derivatives like 1-butyl-3-methyl-1H-imidazol-2(3H)-one. This method uses strong organic bases such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) or BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as catalysts.

- Mechanism:

- Deprotonation of the urea nitrogen by the base.

- Intramolecular nucleophilic attack leading to cyclization.

- Formation of the imidazol-2-one ring with high yield and mild conditions.

| Catalyst | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| TBD | 22–100 °C | Anhydrous acetonitrile | Quantitative | Efficient for propargylic ureas |

| BEMP | Room temp | Acetonitrile | 62–100 | Fast reaction, mild conditions |

This method is advantageous due to its mild reaction conditions, high selectivity, and applicability to a variety of substituted propargylic ureas.

Alkylation Followed by Cyclization Using Lithium Reagents

Another approach involves the use of organolithium reagents such as n-butyllithium to generate 2-lithio-1-methylimidazole intermediates, which then react with aldehydes or ketones to form imidazolylmethanol derivatives. Subsequent cyclization and oxidation steps yield imidazol-2-one derivatives.

- Typical procedure:

- Generation of 2-lithio-1-methylimidazole at low temperature (-78 °C).

- Addition of aldehyde (e.g., n-heptanal) to form imidazolylmethanol.

- Acid workup and purification to isolate the imidazol-2-one.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 1-methylimidazole + n-BuLi | -78 °C, THF | Formation of 2-lithio intermediate |

| 2 | Addition of aldehyde | Gradual warming to RT | Formation of imidazolylmethanol |

| 3 | Acidic workup | RT | Cyclization to imidazol-2-one |

This method allows for structural diversity by varying the aldehyde or ketone used.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution on imidazolium salts | 1-methylimidazole + alkyl halide, reflux | Straightforward, well-established | May require purification steps |

| Base-catalyzed intramolecular hydroamidation | Propargylic ureas + TBD/BEMP, RT to 100 °C | Mild conditions, high yield | Requires specific urea substrates |

| Organolithium-mediated alkylation and cyclization | n-BuLi, aldehydes, low temperature | Versatile, allows functionalization | Sensitive to moisture, low temp needed |

Research Findings and Notes

- The base-catalyzed hydroamidation method has been computationally studied, confirming a low energy barrier (~12.5 kcal/mol) for cyclization, explaining the fast reaction rates observed experimentally.

- Nucleophilic substitution methods are widely used for ionic liquid precursors but can be adapted for imidazol-2-one synthesis with appropriate cyclization steps.

- Organolithium methods provide access to a variety of substituted imidazol-2-ones but require careful temperature control and inert atmosphere.

- Purity and structural confirmation are typically achieved by FTIR, NMR (^1H and ^13C), and sometimes mass spectrometry.

Chemical Reactions Analysis

Thermal Decomposition Pathways

1-Butyl-3-methyl-1H-imidazol-2(3H)-one undergoes thermal degradation primarily via alkyl group elimination and ring-opening reactions at elevated temperatures (120–200°C). Key decomposition products include:

-

Key Insight : Degradation is accelerated by basic anions (e.g., acetate), which promote carbene formation via deprotonation, leading to reactive intermediates . Chloride and methyl sulfate anions show lower reactivity due to reduced basicity .

Nucleophilic Substitution Reactions

The compound participates in SN2 reactions at the alkyl substituents, particularly under alkaline conditions:

Example Reaction :

-

Outcome : Methanesulfonate anion replaces bromide, yielding a zwitterionic product.

Key Observations :

-

Alkyl chain length and anion nucleophilicity dictate reaction rates .

-

Borohydride-modified derivatives (e.g., BH₃-substituted imidazolones) exhibit reduced thermal stability due to facile C–B bond cleavage .

Carbene-Mediated Reactivity

Deprotonation at the C2 position generates N-heterocyclic carbenes (NHCs) , which engage in:

-

Alkylation : Reaction with alkyl halides to form 1,3-dialkylated imidazolium salts .

-

Oxidation : Conversion to 1,3-dimethyl-1,3-dihydro-2H-benzoimidazol-2-one under oxygen .

Table: Carbene-Driven Products

| Reaction Partner | Product | Application |

|---|---|---|

| Acetic acid | Zwitterionic acetamide derivatives | Catalysis/IL synthesis |

| SO₂ | Sulfinate-functionalized ILs | Redox-active materials |

Anion-Dependent Stability

The compound’s stability varies with counterions:

| Anion | Thermal Stability (°C) | Dominant Pathway |

|---|---|---|

| Acetate | ~120 | SN2 elimination |

| Chloride | ~160 | Dealkylation |

| Methanesulfonate | ~200 | Carbene recombination |

Spectroscopic Characterization

Scientific Research Applications

Green Chemistry

1. Extractive Desulfurization of Fuels

One of the prominent applications of 1-butyl-3-methyl-1H-imidazol-2(3H)-one is in the extractive desulfurization process of liquid fuels. Research indicates that imidazolium ionic liquids, such as 1-butyl-3-methylimidazolium chloride, can effectively remove sulfur compounds from fuels, which is crucial for reducing environmental pollution. In a study, a removal efficiency of 81% for dibenzothiophene in n-dodecane was achieved using a mass ratio of ionic liquid to fuel of 1:1 at mild conditions (30°C) within 30 minutes .

2. Solvent for Chemical Reactions

Imidazolium ionic liquids serve as excellent solvents for various chemical reactions due to their low volatility and high thermal stability. They have been utilized in organic synthesis and catalysis, providing an environmentally friendly alternative to traditional organic solvents. Their ability to dissolve a wide range of organic and inorganic compounds enhances their utility in facilitating chemical transformations .

Biological Applications

1. Antimicrobial and Anticancer Activities

Research has demonstrated that derivatives of imidazolium ionic liquids exhibit significant antimicrobial and anticancer properties. For instance, certain synthesized compounds containing imidazolium structures have shown effectiveness against Mycobacterium tuberculosis and various cancer cell lines. These compounds were evaluated for their inhibitory action on vital mycobacterial enzymes, suggesting potential for therapeutic applications .

2. Drug Delivery Systems

The unique solubility and stability characteristics of imidazolium ionic liquids make them suitable candidates for drug delivery systems. Their ability to encapsulate drugs can enhance bioavailability and targeted delivery, potentially improving therapeutic outcomes in cancer treatment .

Materials Science

1. Synthesis of Functional Materials

Imidazolium ionic liquids are increasingly used in the synthesis of functional materials such as nanocomposites and polymers. Their role as stabilizers or dispersants in the production of nanoparticles has been explored, leading to advancements in material properties such as conductivity and mechanical strength .

2. Electrochemical Applications

The electrochemical stability of 1-butyl-3-methyl-1H-imidazol-2(3H)-one makes it an attractive candidate for use in batteries and supercapacitors. Studies have investigated its performance in energy storage devices, highlighting its potential to enhance charge/discharge rates and overall efficiency .

Summary Table of Applications

Mechanism of Action

The mechanism by which 1-Butyl-3-methyl-1H-imidazol-2(3H)-one exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes, proteins, and nucleic acids, by forming ionic bonds and hydrogen bonds. These interactions can alter the structure and function of the target molecules, leading to changes in their activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of 1-butyl-3-methyl-1H-imidazol-2(3H)-one, a comparative analysis with structurally related imidazolone and benzimidazolone derivatives is provided below.

Table 1: Structural and Functional Comparison of Imidazolone Derivatives

Key Comparisons

Structural Features: Imidazolones vs. Benzimidazolones: The target compound lacks the fused benzene ring present in benzimidazolones (e.g., ), resulting in reduced aromaticity and lower melting points compared to benzimidazolone derivatives (e.g., 146–148°C for the acetyl-substituted analog) . Steric Effects: Bulky substituents, as seen in 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one, enhance steric hindrance, making it suitable for asymmetric catalysis . In contrast, the butyl chain in the target compound balances solubility and reactivity for organocatalysis .

Synthetic Methods: The target compound is synthesized via methods referenced in organocatalysis literature, while benzimidazolones (e.g., ) are typically prepared through condensation reactions using aldehydes or benzyl halides under phase-transfer conditions .

Applications: Catalysis: The target compound’s smaller size and flexible alkyl chain make it ideal for homogeneous catalysis, whereas bulky analogs (e.g., ) are used in sterically demanding reactions .

Physical Properties :

- Solubility : The butyl group in the target compound enhances organic solvent solubility compared to benzimidazolones, which exhibit lower solubility due to aromatic stacking .

- Hydrogen Bonding : Benzimidazolones (e.g., ) form intermolecular N–H···O hydrogen bonds, influencing their crystallinity and thermal stability .

Biological Activity

1-Butyl-3-methyl-1H-imidazol-2(3H)-one, commonly referred to as BMIM, is an imidazolium-based ionic liquid that has garnered attention for its diverse biological activities. This article reviews the biological properties of BMIM, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

BMIM is characterized by its unique structure, which includes a butyl group at the C-1 position and a methyl group at the C-3 position of the imidazole ring. This configuration contributes to its solubility and stability in various solvents, making it an attractive candidate for biological studies.

Antimicrobial Activity

Recent studies have demonstrated that BMIM exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that derivatives of imidazole compounds, including BMIM, possess antibacterial activity comparable to standard antibiotics like ciprofloxacin .

| Organism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Antifungal |

Anticancer Activity

BMIM has also been explored for its anticancer potential. Research indicates that imidazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the downregulation of anti-apoptotic proteins and modulation of signaling pathways related to cell survival . For example, studies have shown that BMIM can inhibit cancer cell proliferation in vitro and reduce tumor growth in xenograft models .

| Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|

| T24T (bladder cancer) | Apoptosis induction | Downregulation of XIAP | |

| HCT116 (colon cancer) | Growth inhibition | Modulation of FOXO1 pathway |

Anti-inflammatory Activity

Inflammation is a significant factor in various diseases, and BMIM has been reported to exhibit anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB . This property makes BMIM a potential candidate for treating inflammatory conditions.

The mechanisms underlying the biological activities of BMIM are multifaceted:

- Antimicrobial Mechanism : The disruption of bacterial cell membranes and interference with metabolic pathways are primary actions attributed to imidazole derivatives.

- Anticancer Mechanism : Induction of apoptosis is facilitated through the intrinsic pathway involving mitochondrial dysfunction and activation of caspases.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling and reduction in cytokine production contribute to its anti-inflammatory effects.

Case Studies

Several case studies illustrate the efficacy of BMIM in various applications:

- Antibacterial Efficacy : A study demonstrated that BMIM exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, highlighting its potential as an alternative antibacterial agent .

- Cancer Treatment : In vivo studies using xenograft models showed that treatment with BMIM significantly reduced tumor size in mice bearing human bladder cancer cells, indicating its potential as a therapeutic agent in oncology .

- Inflammatory Disorders : Research indicated that BMIM could effectively mitigate inflammation in animal models by reducing levels of inflammatory markers such as IL-6 and TNF-alpha .

Q & A

Basic: What are the standard characterization techniques for confirming the structure of 1-Butyl-3-methyl-1H-imidazol-2(3H)-one?

Answer: The compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For 1H NMR , key signals include δ 6.19 and 6.17 ppm (AB doublets for imidazole protons), δ 3.59 ppm (t, J = 7.2 Hz, butyl chain), and δ 3.24 ppm (s, methyl group). 13C NMR identifies carbonyl (δ 153.1 ppm) and aromatic carbons (δ 111.3–110.2 ppm). IR confirms the carbonyl stretch near 1700 cm⁻¹. HRMS validates the molecular formula .

Basic: What synthetic routes are commonly used to prepare 1-Butyl-3-methyl-1H-imidazol-2(3H)-one?

Answer: Synthesis involves alkylation of imidazolone precursors. For example, reacting 1H-imidazol-2(3H)-one with butyl bromide under mild conditions using tetra-n-butylammonium bromide as a phase-transfer catalyst. Purification is achieved via column chromatography or recrystallization. Reaction conditions (solvent, temperature) and catalyst choice are critical for yield optimization .

Advanced: How can computational methods like DFT aid in understanding the electronic structure of this compound?

Answer: Density functional theory (DFT) with B3LYP/6-31G* basis sets can optimize geometry, predict NMR chemical shifts, and analyze frontier molecular orbitals (HOMO-LUMO). This helps correlate experimental NMR data (e.g., δ 153.1 ppm for carbonyl carbon) with theoretical charge distribution and reactivity .

Advanced: What challenges arise in crystallographic analysis of alkyl-substituted imidazolones, and how are they addressed?

Answer: Long alkyl chains (e.g., butyl) introduce disorder in crystal lattices, complicating refinement. Using high-resolution X-ray data and software like SHELXL (with constraints for flexible chains) improves accuracy. Hydrogen bonding (N—H···O) and π-stacking interactions stabilize the structure .

Advanced: How can researchers reconcile contradictory spectroscopic data (e.g., NMR splitting patterns) for this compound?

Answer: Variable-temperature NMR and 2D experiments (COSY, NOESY) resolve dynamic effects like tautomerism. For example, AB doublets (δ 6.19–6.17 ppm) arise from restricted rotation of the imidazole ring. Isotopic labeling (e.g., 13C) may further clarify assignments .

Basic: What are the stability considerations for storing 1-Butyl-3-methyl-1H-imidazol-2(3H)-one?

Answer: The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at −20°C in amber vials. Stability in solvents (e.g., DMSO, chloroform) should be verified via periodic NMR checks. Avoid prolonged exposure to moisture to prevent hydrolysis .

Advanced: How does the compound’s structure influence its catalytic activity in organocatalysis?

Answer: The imidazolone core can generate N-heterocyclic carbenes (NHCs) under reductive conditions, enabling catalytic dimerization of aldehydes. Substituents (butyl, methyl) modulate steric and electronic effects, impacting reaction rates and selectivity .

Advanced: What strategies are used to study structure-activity relationships (SAR) for imidazolone derivatives?

Answer: SAR studies involve synthesizing analogs (e.g., varying alkyl chain length) and evaluating biological/physical properties. Computational docking (e.g., AutoDock) predicts binding modes to targets like enzymes. Experimental validation includes kinetic assays and crystallography .

Basic: How are impurities or by-products identified during synthesis?

Answer: Liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) monitor reaction progress. For example, unreacted starting materials or over-alkylated products (e.g., di-substituted imidazolones) are separated via reverse-phase HPLC .

Advanced: What intermolecular interactions dominate in the solid-state packing of this compound?

Answer: X-ray studies reveal N—H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5 Å) between imidazole rings. Van der Waals interactions from the butyl chain contribute to layered packing motifs, influencing solubility and melting points .

Advanced: How can computational modeling predict solubility and solvent compatibility?

Answer: COSMO-RS simulations estimate solubility parameters by computing charge density surfaces. Molecular dynamics (MD) track solvent interactions (e.g., with DMSO or water), guiding solvent selection for reactions or formulations .

Basic: What safety protocols are recommended for handling this compound?

Answer: Use gloves, goggles, and a fume hood. Avoid inhalation; LD50 data are limited. Spills should be neutralized with inert absorbents (e.g., vermiculite). Dispose via hazardous waste channels per OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.